A Technical Guide to the Synthesis and Characterization of Near-Infrared Fluorescent Probe-1
A Technical Guide to the Synthesis and Characterization of Near-Infrared Fluorescent Probe-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of a representative near-infrared (NIR) fluorescent probe, herein designated as "Near-IR Fluorescent Probe-1." This guide is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and detailed protocols to effectively utilize this class of molecules in their work. NIR fluorescent probes are powerful tools in biomedical imaging and diagnostics due to their ability to penetrate deeper into biological tissues with reduced autofluorescence compared to probes in the visible spectrum.[1][2]
Introduction to Near-IR Fluorescent Probe-1
Near-IR Fluorescent Probe-1 is a heptamethine cyanine (B1664457) dye designed for robust performance in biological imaging applications.[3][4] This class of dyes is characterized by its strong absorption and fluorescence in the near-infrared region, typically between 700 and 900 nm. The specific probe detailed in this guide is structurally analogous to widely used cyanine dyes and is functionalized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in numerous cellular signaling pathways.[5][6][7] The probe, in its "off" state, is non-fluorescent. Upon reaction with H₂O₂, a recognition moiety is cleaved, releasing the fluorophore and switching the probe to its fluorescent "on" state.
Synthesis of Near-IR Fluorescent Probe-1
The synthesis of Near-IR Fluorescent Probe-1 is a multi-step process that involves the preparation of an indolenium salt followed by a condensation reaction to form the cyanine backbone, and finally, the introduction of the H₂O₂-reactive moiety.
Synthesis of the Indolenium Salt
The synthesis begins with the Fischer indole (B1671886) synthesis to create a substituted indolenium salt.[3]
Experimental Protocol:
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A substituted hydrazine (B178648) is condensed with methyl isopropyl ketone.
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The resulting indole is then N-alkylated using an appropriate alkyl halide in a solvent such as acetonitrile (B52724) under reflux conditions.[8]
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The crude product is purified by recrystallization to yield the pure indolenium salt.
Synthesis of the Heptamethine Cyanine Backbone
The core of the probe is a heptamethine cyanine dye, synthesized by the condensation of the indolenium salt with a polymethine bridge precursor.[8][9][10]
Experimental Protocol:
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Two equivalents of the synthesized indolenium salt are reacted with a pentamethine salt in a mixture of pyridine (B92270) and acetic anhydride.[8]
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The reaction mixture is heated to reflux and the progress is monitored by UV-Vis spectroscopy.
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The resulting crude cyanine dye is purified by column chromatography on silica (B1680970) gel.
Functionalization with H₂O₂-Reactive Moiety
The final step involves the functionalization of the cyanine backbone with a boronic acid pinacol (B44631) ester group, which serves as the H₂O₂ recognition site.[5][7]
Experimental Protocol:
-
The heptamethine cyanine backbone is reacted with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like acetonitrile.[7][8]
-
The reaction is carried out under an inert atmosphere and protected from light.
-
The final product, Near-IR Fluorescent Probe-1, is purified by column chromatography.
Characterization of Near-IR Fluorescent Probe-1
Thorough characterization is crucial to ensure the purity, identity, and performance of the synthesized probe.
Structural Characterization
The chemical structure of Near-IR Fluorescent Probe-1 is confirmed using standard analytical techniques.
Experimental Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the proton and carbon framework of the molecule.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized probe, confirming its elemental composition.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[3]
Photophysical Characterization
The key performance metrics of a fluorescent probe are its photophysical properties.
Experimental Protocols:
-
UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents to determine the maximum absorption (λabs) and emission (λem) wavelengths.[11][12]
-
Molar Extinction Coefficient Determination: The molar extinction coefficient (ε) is determined using the Beer-Lambert law by measuring the absorbance of solutions of known concentrations.
-
Fluorescence Quantum Yield Measurement: The fluorescence quantum yield (Φ) is determined relative to a standard dye with a known quantum yield in the same solvent.
-
Photostability Assessment: The photostability of the probe is evaluated by measuring the decrease in fluorescence intensity upon continuous excitation over time.
-
Selectivity and Sensitivity towards H₂O₂: The fluorescence response of the probe is measured in the presence of H₂O₂ and other biologically relevant reactive oxygen species and metal ions to assess its selectivity.[13][14] The detection limit for H₂O₂ is determined from a concentration-dependent fluorescence titration.[7]
Table 1: Summary of Quantitative Data for Near-IR Fluorescent Probe-1
| Parameter | Value |
| Maximum Absorption (λabs) | ~780 nm |
| Maximum Emission (λem) | ~800 nm |
| Molar Extinction Coefficient (ε) | > 150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) (in "on" state) | ~0.15 |
| Detection Limit for H₂O₂ | < 0.1 µM |
Application in Live Cell Imaging
Near-IR Fluorescent Probe-1 can be used to visualize intracellular H₂O₂ levels in living cells.
Experimental Protocol for Live-Cell Imaging: [15]
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Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight.
-
Probe Loading: Prepare a stock solution of Near-IR Fluorescent Probe-1 in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.
-
Washing: Remove the probe solution and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unbound probe.
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Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire fluorescence images using a confocal microscope equipped with a NIR laser and detector.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate the mechanism of probe activation and the experimental workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide [frontiersin.org]
- 6. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging | MDPI [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
